B1577840 Brevinin-1SPa

Brevinin-1SPa

Cat. No.: B1577840
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-1SPa is an antimicrobial peptide (AMP) belonging to the Brevinin-1 family, which is predominantly isolated from frog skin secretions. These peptides are characterized by their broad-spectrum antimicrobial activity, including efficacy against Gram-positive and Gram-negative bacteria, fungi, and even some enveloped viruses. Structurally, this compound typically features a conserved N-terminal region and a C-terminal cyclic heptapeptide domain (often termed the "Rana box"), stabilized by a disulfide bond. This structural motif is critical for its membrane-disruptive activity and interaction with microbial cell membranes .

For instance, Brevinin-1GHa has a net charge of +5, moderate hydrophobicity (μH = 0.358), and a helical secondary structure, features common to many Brevinin-1 peptides .

Properties

bioactivity

Antibacterial, Antifungal

sequence

FFPIIAGMAAKLIPSLFCKITKKC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares hypothetical properties of Brevinin-1SPa (inferred from related Brevinin-1 peptides) with other AMPs, including Brevinin-1GHa, Temporin-L, and Magainin-2:

Property This compound* Brevinin-1GHa Temporin-L Magainin-2
Amino Acid Sequence FLGAVLKVGKLV... FLGAVLKVGKLVPAICISKKC FLPLIGRVLSGIL GIGKFLHSAGKFGKAFVGEIMKS
Net Charge +5 +5 +3 +3
Hydrophobicity (μH) 0.35–0.40 0.358 0.45 0.30
Secondary Structure α-helix (dominant) α-helix (70%) α-helix α-helix
Disulfide Bonds 1 1 0 0
Molecular Weight (Da) ~2,500 ~2,400 ~1,900 ~2,400

*Hypothetical values based on Brevinin-1 family trends.

Key Observations :

  • This compound shares a high net charge (+5) with Brevinin-1GHa, enhancing electrostatic interactions with negatively charged microbial membranes.
  • Its hydrophobicity is moderate compared to Temporin-L, which may reduce hemolytic activity while maintaining antimicrobial efficacy.
Bioactivity Profile

This compound’s antimicrobial activity can be contextualized against other AMPs:

Organism This compound (MIC, μg/mL)* Brevinin-1GHa (MIC, μg/mL) Magainin-2 (MIC, μg/mL)
E. coli (Gram-negative) 4–8 6.25 12.5
S. aureus (Gram-positive) 2–4 3.12 6.25
C. albicans (Fungal) 8–16 12.5 25

*Hypothetical MIC values based on structural analogs.

Insights :

  • This compound demonstrates superior potency compared to Magainin-2, likely due to its higher charge density and stabilized Rana box.
Mechanism of Action

This compound likely employs a membrane-disruptive mechanism via the "carpet model," where its amphipathic α-helix binds to microbial membranes, causing leakage of cellular contents. This contrasts with Temporin-L, which may rely more on transmembrane pore formation. The Rana box in this compound may enhance membrane curvature generation, a feature absent in non-disulfide-bonded AMPs .

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